molecular formula C12H9N3O B6329783 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline CAS No. 143361-81-3

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline

Cat. No.: B6329783
CAS No.: 143361-81-3
M. Wt: 211.22 g/mol
InChI Key: XLCQTFFDEWTZDP-UHFFFAOYSA-N
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Description

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with an aniline group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline is unique due to its specific fusion of oxazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCQTFFDEWTZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Nitrophenyl)oxazolo[4,5-c]pyridine (2.261 g, 9.3 mmol), iron powder (2.814 g, 48.0 mmol) and NH4Cl (4.314 g, 80.1 mmol) were refluxed in CH3OH/H2O (4:1, 469 mL) for 6 h. The mixture was filtered and the filtrate was evaporated in vacuo. The residue was purified by chromatography on silica gel eluted with petroleum ether:ethyl acetate: Et3N=160:40:1 to afford 4-(oxazolo[4,5-c]pyridin-2-yl)benzenamine as a yellow solid (1.215 g, yield: 62%). 1H NMR (400 MHz, DMSO-d6) δ: 6.11 (2H, s), 6.69 (2H, d, J=8.4 Hz), 7.75 (1H, d, J=5.6 Hz), 7.87 (2H, d, J=8.4 Hz), 8.46 (1H, d, J=5.6 Hz), 8.94 (1H, s); MS(ESI) calcd. for C12H9N3O (m/z): 211, found: 212 [M+1]+.
Name
2-(4-Nitrophenyl)oxazolo[4,5-c]pyridine
Quantity
2.261 g
Type
reactant
Reaction Step One
Name
Quantity
4.314 g
Type
reactant
Reaction Step One
Quantity
469 mL
Type
solvent
Reaction Step One
Name
Quantity
2.814 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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